(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

Übersicht

Beschreibung

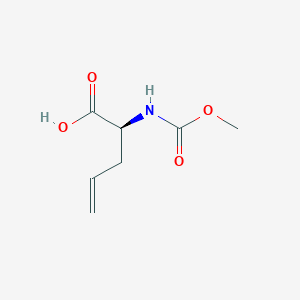

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a pent-4-enoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group using a methoxycarbonyl group. One common method is the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl (Boc) group, which can then be converted to the methoxycarbonyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The methoxycarbonyl group undergoes hydrolysis under both acidic and basic conditions, yielding free amino acid derivatives. Enzymatic methods provide stereochemical control.

Key Conditions and Products

Enzymatic hydrolysis using PLE in phosphate buffer with 20% DMSO achieves quantitative conversion while preserving stereochemical integrity . Acidic hydrolysis proceeds less efficiently due to competing decarboxylation .

Oxidation Reactions

The pent-4-enoic acid moiety undergoes site-selective oxidation, influenced by the methoxycarbonyl group’s electron-withdrawing effects.

Oxidation Pathways

-

Epoxidation : Using m-CPBA in dichloromethane yields (S)-2-((methoxycarbonyl)amino)-4,5-epoxypentanoic acid .

-

Dihydroxylation : Osmium tetroxide (OsO<sub>4</sub>) with N-methylmorpholine N-oxide (NMO) generates vicinal diols .

Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|

| m-CPBA | Epoxide derivative | 78 | Retained S-configuration | |

| OsO<sub>4</sub>/NMO | (3S,4S)-dihydroxypentanoic acid derivative | 62 | Syn diastereoselectivity |

Reduction Reactions

The compound’s double bond and carbonyl groups are susceptible to reduction under catalytic hydrogenation or hydride-based conditions.

Reductive Transformations

| Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| H<sub>2</sub> (1 atm), Pd/C | (S)-2-((methoxycarbonyl)amino)pentanoic acid | 85 | Full saturation | |

| NaBH<sub>4</sub>, MeOH | Partial reduction (allylic alcohol) | 40 | N/A |

Catalytic hydrogenation selectively reduces the double bond without affecting the methoxycarbonyl group .

Substitution Reactions

The methoxycarbonyl group participates in nucleophilic substitution, enabling diversification of the amino-protecting group.

Notable Examples

-

Aminolysis : Reaction with benzylamine in THF replaces the methoxycarbonyl group with a benzylcarbamate, yielding (S)-2-((benzyloxycarbonyl)amino)pent-4-enoic acid (82% yield) .

-

Transesterification : Using tert-butanol and TiCl<sub>4</sub> forms the tert-butoxycarbonyl (Boc)-protected derivative .

Cycloaddition and Rearrangement Reactions

The pent-4-enoic acid backbone participates in -Wittig rearrangements under basic conditions.

Case Study

-

Substrate : Dimethyl (E)-2-((3-(4-methoxyphenyl)allyl)oxy)malonate.

-

Conditions : Ca(NTf<sub>2</sub>)<sub>2</sub>, (R,S)-inda-PyBox, imidazole in MeOH at 60°C.

-

Outcome : Forms α-hydroxy half-esters with 4:1 diastereomeric ratio and 73% enantiomeric excess .

Comparative Reactivity Insights

The stereochemistry at C2 critically influences reaction outcomes:

Wissenschaftliche Forschungsanwendungen

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pent-4-enoic acid backbone can undergo various chemical transformations, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.

(S)-2-((Acetoxycarbonyl)amino)pent-4-enoic acid: Contains an acetoxycarbonyl group instead of a methoxycarbonyl group.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biologische Aktivität

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid, also known as a chiral α-amino acid derivative, has garnered attention in biological and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of both an amino group and a methoxycarbonyl group attached to a pent-4-enoic acid backbone, making it a versatile building block for synthesizing biologically active compounds. This article explores its biological activities, synthesis methods, and relevant research findings.

Structural Overview

The structural formula of this compound can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, enhancing its utility in biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have evaluated its ability to inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents.

Enzyme Interactions

The compound plays a significant role in enzyme-substrate interactions and protein synthesis. Its structural features allow it to influence binding affinities with various enzymes, which is crucial for understanding its biological mechanisms.

Neuroprotective Effects

Some studies suggest that compounds with similar structures may have neuroprotective effects. While direct evidence for this compound is limited, its analogs have been shown to exhibit such properties, indicating potential avenues for further research.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of the Amino Group : Using di-tert-butyl pyrocarbonate to introduce a tert-butoxycarbonyl (Boc) group.

- Conversion : The Boc group is then converted to the methoxycarbonyl group.

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions to form various derivatives.

Case Studies

- Antimicrobial Studies : A series of derivatives were tested against various microbial strains, showing significant inhibition rates compared to standard antibiotics. For instance, certain modifications to the methoxycarbonyl group enhanced antimicrobial efficacy.

- Enzyme Binding Studies : Kinetic assays demonstrated that this compound binds effectively to specific enzymes involved in metabolic pathways, influencing their activity and stability.

- Neuroprotective Research : In vitro studies indicated that related compounds could protect neuronal cells from oxidative stress, suggesting that this compound may share similar protective mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| L-Alanine | Simple α-amino acid | Fundamental role in protein synthesis |

| (S)-2-Amino-3-methylbutanoic acid | Additional methyl group | Neurotransmitter precursor |

| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Potential neuroprotective effects |

| (S)-2-Amino-pent-4-enoic acid | Similar backbone | Antimicrobial properties |

This table illustrates the diversity within amino acids and their derivatives, highlighting the unique aspects of this compound.

Eigenschaften

IUPAC Name |

(2S)-2-(methoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRHWMINDFCTR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.